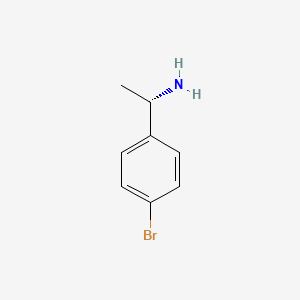

(S)-(-)-1-(4-Bromophenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280072 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-97-1 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-(-)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] A thorough understanding of its physical properties is crucial for its proper handling, characterization, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values represent typical data and may vary slightly depending on the purity of the sample and the experimental conditions.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₈H₁₀BrN | - | - | [1][2][3] |

| Molecular Weight | 200.08 | g/mol | - | [1][2][3] |

| Appearance | Clear colorless liquid | - | - | [4] |

| Melting Point | -25 | °C | - | [4][5] |

| Boiling Point | 140-145 | °C | at 30 mmHg | [5] |

| 112 | °C | at 27 hPa | [6] | |

| Density | 1.390 | g/mL | at 20 °C | [1] |

| Refractive Index | 1.567 | - | at 20 °C (D line) | [1] |

| Specific Optical Rotation | -20.5 ± 1 | ° | at 20 °C (D line), c = 3% in methanol | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the general experimental methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds with a melting point below room temperature, a cryostat is typically used.

Methodology:

-

Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

Heating/Cooling Process: The sample is cooled until it solidifies and then slowly warmed at a controlled rate (typically 1-2 °C per minute) near the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[8] For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[9][10]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Graduated Cylinder Method):

-

Mass Measurement: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.[12][13][14]

-

Volume Measurement: A known volume of the liquid is added to the pycnometer or graduated cylinder.[14][15] The volume in a graduated cylinder should be read from the bottom of the meniscus.

-

Mass of Liquid: The combined mass of the container and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty container.[14]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[15] The temperature of the liquid should be recorded as density is temperature-dependent.[15]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[16]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[16]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[16]

Specific Optical Rotation Measurement

Specific rotation is a property of a chiral chemical compound and is the angle of rotation of plane-polarized light by a solution of the compound.

Methodology (Polarimeter):

-

Solution Preparation: A solution of the compound is prepared at a known concentration (c) in a suitable solvent (e.g., methanol).[17]

-

Blank Measurement: The polarimeter tube is filled with the pure solvent, and the reading is taken. This is the "zero" or blank reading.[18]

-

Sample Measurement: The tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.[17][19] The observed rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/mL.[17]

-

Logical Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid chemical compound.

References

- 1. This compound = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]

- 2. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]

- 5. 27298-97-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. mt.com [mt.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. iitr.ac.in [iitr.ac.in]

- 18. digicollections.net [digicollections.net]

- 19. rudolphresearch.com [rudolphresearch.com]

An In-depth Technical Guide to (S)-(-)-1-(4-Bromophenyl)ethylamine: A Chiral Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-(-)-1-(4-Bromophenyl)ethylamine is a critical chiral amine that serves as a high-value intermediate in the synthesis of complex, biologically active molecules. Its stereospecific configuration makes it an essential building block in asymmetric synthesis, particularly for pharmaceuticals targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the development of potent P2X7 receptor antagonists for treating neuroinflammatory disorders. Detailed experimental protocols and pathway diagrams are included to support advanced research and development activities.

Chemical Structure and Identification

The structure of this compound features a stereogenic center at the alpha-carbon of the ethylamine side chain attached to a 4-brominated phenyl ring. This specific (S)-enantiomer is crucial for achieving desired stereoselectivity in subsequent reactions.

-

IUPAC Name: (1S)-1-(4-bromophenyl)ethan-1-amine[1]

-

Synonyms: (S)-(-)-4-Bromo-α-methylbenzylamine, (S)-(-)-p-Bromo-alpha-methylbenzylamine[2][3][4]

-

SMILES String: C--INVALID-LINK--c1ccc(Br)cc1[2]

-

InChI Key: SOZMSEPDYJGBEK-LURJTMIESA-N[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

Physical Properties

| Property | Value | Reference(s) |

| Physical Form | Clear, colorless to almost colorless liquid | [3][5] |

| Melting Point | -25 °C | [6][7] |

| Boiling Point | 140-145 °C at 30 mmHg | [6][8] |

| Density | 1.390 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.567 | [2] |

| Specific Optical Rotation ([α]20/D) | -20.5 ± 1° (c = 3% in methanol) | [2] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a doublet for the methyl protons, a quartet for the methine proton, signals for the aromatic protons (typically two doublets for the A₂B₂ system), and a broad singlet for the amine protons.

-

¹³C NMR: Expected signals would include peaks for the methyl carbon, the chiral methine carbon, and four distinct aromatic carbons (two substituted and two unsubstituted). A published spectrum of the racemic mixture reacting with ¹³C-labeled CO₂ showed aromatic peaks around 129.8 and 135.2 ppm.[9]

-

IR Spectroscopy: Key vibrational bands would be expected for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 200 and 202 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing

The enantiomerically pure this compound is most commonly produced via the resolution of its racemic mixture. Asymmetric synthesis is also a viable, though often more complex, alternative.

Experimental Protocol: Classical Resolution of Racemic 1-(4-Bromophenyl)ethylamine

This method relies on the diastereomeric crystallization of the amine with a chiral resolving agent, such as (R)-mandelic acid.

Workflow for Classical Resolution

Caption: Workflow for the resolution of racemic 1-(4-bromophenyl)ethylamine.

Methodology: [10]

-

Salt Formation: Dissolve (R)-mandelic acid (e.g., 600 g) in a mixture of isopropanol (e.g., 2900 mL) and ethanol (e.g., 1500 mL) and heat to 60 °C until fully dissolved.

-

Amine Addition: Slowly add racemic 1-(4-bromophenyl)ethylamine (e.g., 790 g) to the solution. An exothermic reaction will be observed.

-

Crystallization: Allow the solution to cool naturally to room temperature and stir overnight. The diastereomeric salt of (S)-amine and (R)-acid will preferentially crystallize.

-

Filtration: Collect the solid product by filtration and dry the crystals.

-

Recrystallization (Optional): For higher purity, dissolve the collected crystals in a fresh mixture of isopropanol and ethanol, heat to dissolve, and cool to recrystallize. Filter and dry the purified salt.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and neutralize to a basic pH with an aqueous base solution (e.g., 4M NaOH).

-

Extraction: Extract the liberated free amine into an organic solvent, such as dichloromethane, performing multiple extractions for a quantitative yield.

-

Isolation: Combine the organic phases, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a liquid.

Asymmetric Synthesis via Biocatalysis

Enzymatic methods, particularly using ω-transaminases (ω-TAs), represent a green and highly selective alternative for producing chiral amines.[11]

Conceptual Workflow for Enzymatic Synthesis

Caption: Enzymatic synthesis of (S)-amine via transamination.

Methodology Outline:

-

Reaction Setup: A buffered aqueous solution is prepared containing the prochiral ketone substrate (4-bromoacetophenone), a suitable amine donor (e.g., isopropylamine), and the pyridoxal 5'-phosphate (PLP) cofactor.

-

Enzyme Addition: A specific ω-transaminase enzyme, selected for its high stereoselectivity and activity towards the bulky ketone, is added to initiate the reaction.

-

Bioconversion: The reaction is maintained at an optimal temperature (e.g., 30 °C) and pH. The enzyme catalyzes the transfer of the amino group from the donor to the ketone, forming the chiral amine product.

-

Workup and Isolation: Upon reaction completion, the product is extracted from the aqueous phase using an organic solvent, followed by standard purification procedures.

Applications in Drug Development

This compound is a key building block for synthesizing advanced pharmaceutical intermediates.[12] Its primary utility is in constructing molecules where the chiral amine moiety is essential for target binding and biological activity.

Intermediate for P2X7 Receptor Antagonists

A major application is in the synthesis of potent and selective antagonists for the P2X7 receptor.[2][13] The P2X7 receptor, an ATP-gated ion channel, is highly expressed on immune cells like microglia and macrophages and is a key player in neuroinflammation.[14][15] Antagonizing this receptor is a promising therapeutic strategy for neurodegenerative diseases, chronic pain, and other inflammatory conditions.[10][14]

For example, it is a precursor for synthesizing compounds like (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which serves as a potent radioligand and antagonist for the rat P2X7 receptor.[2][13]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a complex signaling cascade. Understanding this pathway is crucial for designing effective antagonists.

Caption: Simplified P2X7 receptor signaling pathway and point of antagonist intervention.

This pathway illustrates that upon ATP binding, the P2X7 receptor mediates an influx of Ca²⁺ and efflux of K⁺.[1] This K⁺ efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome, which in turn activates Caspase-1 to cleave pro-IL-1β into its mature, pro-inflammatory form.[3] The resulting inflammation can contribute to neurodegeneration.[14] Antagonists derived from this compound block the initial receptor activation, thereby inhibiting these downstream inflammatory events.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: Acute Toxicity (Oral and Inhalation), Skin Corrosion/Irritation, Eye Damage, Skin Sensitization, and Chronic Aquatic Toxicity.[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long-lasting effects).[2]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator (e.g., type ABEK filter) is mandatory.[2]

-

Storage: Store in a well-ventilated, cool, dark place under an inert atmosphere, as the compound can be air-sensitive.[3][16]

Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry and pharmaceutical development. Its well-defined stereochemistry, coupled with the reactive handles of the amine and bromo-phenyl groups, provides a versatile platform for the asymmetric synthesis of novel therapeutics. The successful application of this intermediate in the creation of P2X7 receptor antagonists highlights its value in addressing complex diseases like chronic pain and neuroinflammation. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to leverage this potent chiral building block in their drug discovery programs.

References

- 1. iris.unife.it [iris.unife.it]

- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. 27298-97-1 this compound AKSci W5041 [aksci.com]

- 8. 27298-97-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]

- 14. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

In-Depth Technical Guide: (S)-(-)-1-(4-Bromophenyl)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the chemical and physical properties of (S)-(-)-1-(4-Bromophenyl)ethylamine, its applications in research and pharmaceutical development, and detailed experimental protocols for its use.

Core Compound Data

This compound is a chiral amine widely utilized as an intermediate and resolving agent in asymmetric synthesis. Its molecular and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| CAS Number | 27298-97-1 | [1][2] |

| Appearance | Not specified, likely a liquid | |

| Density | 1.390 g/mL at 20 °C | |

| Refractive Index | n20/D 1.567 | |

| Optical Activity | [α]20/D −20.5±1°, c = 3% in methanol | |

| Purity | ≥98.0% (sum of enantiomers, GC) | [2] |

Applications in Research and Drug Development

This compound is a crucial building block in modern organic chemistry and pharmaceutical development. Its primary applications stem from its chiral nature.

-

Chiral Building Block: This compound serves as a key starting material or intermediate in the asymmetric synthesis of complex, biologically active molecules. Its defined stereochemistry is transferred to the target molecule, which is critical for efficacy and reducing side effects in drug candidates.[1][3]

-

Pharmaceutical Intermediate: It is an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][4] The bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, enhancing its versatility.[1]

-

Chiral Resolving Agent: this compound is used to separate racemic mixtures of chiral acids. It reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[5]

-

Biochemical Research: The compound is valuable for studying receptor interactions, especially in the field of neuropharmacology, aiding scientists in understanding how drugs affect the nervous system.[1][4]

Experimental Protocols

A primary application of chiral amines like this compound is in the kinetic resolution of other chemical entities. Below is a representative protocol for the enzymatic kinetic resolution of a racemic primary amine, a common procedure in pharmaceutical development.

Protocol: Enzymatic Kinetic Resolution of a Racemic Amine via Acylation

This protocol describes a general procedure for the kinetic resolution of a racemic primary amine using a lipase enzyme to selectively acylate one enantiomer, leaving the other unreacted. This method is widely used for its high selectivity and mild reaction conditions.

Materials:

-

Racemic amine (substrate)

-

This compound (for comparison or as a model substrate if needed)

-

Immobilized lipase, such as Lipase B from Candida antarctica (CALB, e.g., Novozym 435)[6]

-

Acylating agent (e.g., ethyl acetate, isopropyl 2-propoxyacetate)[6]

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether, tetrahydrofuran)[6]

-

Standard laboratory glassware (flame-dried and under an inert atmosphere like nitrogen or argon)

-

Magnetic stirrer and temperature controller

-

Equipment for reaction monitoring: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[6]

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chosen anhydrous organic solvent.

-

Substrate Addition: Dissolve the racemic amine (1.0 equivalent) in the solvent.

-

Acylating Agent: Add the acylating agent (typically 0.5-1.0 equivalent) to the solution.[6]

-

Enzyme Addition: Add the immobilized lipase (e.g., CALB) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to 50 °C.[6]

-

Monitoring: Monitor the reaction's progress by taking small aliquots periodically. Analyze these aliquots using chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the unreacted amine and the newly formed amide product.[6] The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both components.[6]

-

Reaction Quenching: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Workup and Isolation: The filtrate contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by standard purification techniques, such as column chromatography or acid-base extraction.

-

Characterization: Characterize the enantiomeric excess of the recovered starting material and the product amide using chiral GC or HPLC to confirm the success of the resolution.[6]

Visualized Workflow

The following diagram illustrates the logical workflow for the classical chiral resolution of a racemic acid using this compound as the resolving agent.

Caption: Chiral resolution workflow of a racemic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 27298-97-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 27298-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 27298-97-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of (S)-(-)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(4-Bromophenyl)ethylamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure this compound. The document details three principal strategies: kinetic resolution of the racemic amine, asymmetric reductive amination of 4-bromoacetophenone, and biocatalytic synthesis. Each section includes detailed experimental protocols, quantitative data, and visual representations of the workflows and pathways to facilitate understanding and implementation in a research and development setting.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these amines is often critical to their pharmacological activity. This compound serves as a key intermediate in the synthesis of various therapeutic agents. The development of efficient and stereoselective synthetic routes to this compound is, therefore, a significant focus in process chemistry and drug development. This guide explores the most effective methods for its synthesis, providing detailed protocols and comparative data to aid researchers in selecting the optimal pathway for their specific needs.

Synthesis Pathways

Three primary strategies have emerged for the synthesis of enantiopure this compound:

-

Kinetic Resolution of Racemic 1-(4-Bromophenyl)ethylamine: This classical approach involves the separation of the desired (S)-enantiomer from a racemic mixture.

-

Asymmetric Reductive Amination of 4-Bromoacetophenone: This method involves the direct conversion of the prochiral ketone, 4-bromoacetophenone, into the chiral amine using a chiral catalyst or auxiliary.

-

Biocatalytic Synthesis: This modern approach utilizes enzymes, such as transaminases, to catalyze the stereoselective synthesis of the target amine from the corresponding ketone.

The following sections will delve into the specifics of each of these pathways.

Kinetic Resolution of Racemic 1-(4-Bromophenyl)ethylamine

Kinetic resolution is a widely used technique for separating enantiomers. This can be achieved through classical chemical resolution using a chiral resolving agent or through enzymatic kinetic resolution.

Classical Resolution with (S)-(+)-Mandelic Acid

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Logical Workflow for Classical Resolution:

Caption: Workflow for classical resolution of racemic 1-(4-bromophenyl)ethylamine.

Experimental Protocol: Resolution with (S)-(+)-Mandelic Acid

-

Salt Formation: Dissolve racemic 1-(4-bromophenyl)ethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a solution of (S)-(+)-mandelic acid (0.5 eq) in the same solvent.

-

Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Recrystallization: Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of a strong base (e.g., 2M NaOH) to a pH > 12.

-

Extraction: Extract the liberated this compound with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Quantitative Data for Classical Resolution:

| Parameter | Value | Reference |

| Resolving Agent | (S)-(+)-Mandelic Acid | General Principle |

| Typical Yield | < 50% (for the desired enantiomer) | Theoretical Limit |

| Enantiomeric Excess (ee) | >98% (after recrystallization) | General Observation |

Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the racemic amine at a much faster rate than the other. This leaves the unreacted enantiomer in high enantiomeric excess.

Experimental Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic 1-(4-bromophenyl)ethylamine (1.0 eq) in an organic solvent (e.g., toluene or hexane), add an acyl donor such as ethyl acetate (excess).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining amine.

-

Enzyme Removal: Filter off the immobilized enzyme for potential reuse.

-

Separation: The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. These can be separated by column chromatography or by an acid-base extraction procedure.

-

Isolation of (S)-Amine: After separation, the solvent containing the (S)-amine is evaporated to yield the final product.

Quantitative Data for Enzymatic Kinetic Resolution:

| Parameter | Value | Reference |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [1] |

| Acyl Donor | Ethyl Acetate | [2] |

| Solvent | Toluene | [2] |

| Temperature | 30-45 °C | [1] |

| Conversion | ~50% | [1] |

| Yield of (S)-amine | < 50% | Theoretical Limit |

| Enantiomeric Excess (ee) of (S)-amine | >99% | [2] |

Asymmetric Reductive Amination of 4-Bromoacetophenone

Asymmetric reductive amination offers a more atom-economical approach to chiral amines by directly converting a prochiral ketone into the desired enantiomerically enriched amine. This is typically achieved using a chiral catalyst and a reducing agent.

Signaling Pathway for Asymmetric Reductive Amination:

Caption: Pathway of asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

-

Catalyst Preparation: In a glovebox, prepare the active chiral catalyst by reacting a metal precursor (e.g., [Ir(COD)Cl]2) with a chiral ligand (e.g., (S,S)-f-Binaphane) in a suitable solvent like dichloromethane (DCM).

-

Reaction Setup: In a separate reaction vessel, dissolve 4-bromoacetophenone (1.0 eq), an amine source (e.g., p-anisidine for a secondary amine, followed by deprotection, or an ammonia equivalent), and a Lewis acid co-catalyst (e.g., Ti(OiPr)4) in DCM.

-

Reaction Execution: Transfer the prepared catalyst solution to the substrate mixture. Pressurize the reactor with hydrogen gas to the desired pressure.

-

Reaction Monitoring: Stir the reaction at a specified temperature until completion, monitoring by GC or HPLC.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen pressure. Quench the reaction and perform an appropriate work-up, which may involve filtration, extraction, and purification by column chromatography to isolate the chiral amine.

Quantitative Data for Asymmetric Reductive Amination of Aryl Ketones:

| Parameter | Value | Reference |

| Catalyst System | Ir-f-Binaphane complex | [3] |

| Co-catalyst | Ti(OiPr)4, I2 | [3] |

| Reducing Agent | H2 | [3] |

| Enantiomeric Excess (ee) | Up to 96% for analogous aryl ketones | [3] |

| Conversion | >99% for analogous aryl ketones | [3] |

Biocatalytic Synthesis using Transaminases

Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone with high enantioselectivity.

Experimental Workflow for Biocatalytic Synthesis:

Caption: Workflow for transaminase-mediated synthesis.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

-

Enzyme and Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.5) containing the (S)-selective transaminase, the cofactor pyridoxal 5'-phosphate (PLP), and an amine donor such as isopropylamine.

-

Substrate Addition: Add 4-bromoacetophenone to the reaction mixture. A co-solvent like DMSO may be required to improve the solubility of the substrate.

-

Bioreaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC. The equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the co-product (acetone).

-

Work-up: Once the reaction has reached the desired conversion, stop the reaction by adding a strong acid or by other methods to denature the enzyme.

-

Extraction and Purification: Centrifuge to remove the precipitated enzyme. Adjust the pH of the supernatant to basic and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify if necessary to obtain the pure (S)-amine.

Quantitative Data for Transaminase-Mediated Synthesis of Chiral Amines:

| Parameter | Value | Reference |

| Enzyme | Engineered (S)-selective ω-transaminase | [4][5] |

| Amine Donor | Isopropylamine | [6] |

| Co-factor | Pyridoxal 5'-phosphate (PLP) | [6] |

| Co-solvent | DMSO | [6] |

| Conversion | >95% | [4] |

| Enantiomeric Excess (ee) | >99% | [4][5] |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

-

Classical resolution is a well-established but often lower-yielding method, best suited for smaller scale synthesis where the recovery of the "wrong" enantiomer is not a primary concern.

-

Enzymatic kinetic resolution offers high enantioselectivity but is also limited to a theoretical maximum yield of 50% for the desired enantiomer.

-

Asymmetric reductive amination provides a more direct and atom-economical route, with the potential for high yields and excellent enantioselectivity, though it may require expensive and air-sensitive catalysts.

-

Biocatalytic synthesis using transaminases represents a green and highly selective modern approach, capable of producing the target amine with near-perfect enantioselectivity and high conversions, making it particularly attractive for industrial applications.

This guide provides the foundational knowledge and detailed protocols for researchers to pursue the synthesis of this important chiral intermediate. Further optimization of the presented protocols may be necessary to meet specific project requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 3. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data for (S)-(-)-1-(4-Bromophenyl)ethylamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-1-(4-Bromophenyl)ethylamine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

¹H NMR Spectral Data for (±)-1-(4-Bromophenyl)ethylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 | d | 2H | Ar-H |

| 7.21 | d | 2H | Ar-H |

| 4.13 | q | 1H | CH |

| 1.54 | s (br) | 2H | NH₂ |

| 1.34 | d | 3H | CH₃ |

Solvent: CDCl₃

¹³C NMR Spectral Data for (±)-1-(4-Bromophenyl)ethylamine (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Ar-C (quaternary) |

| 131.3 | Ar-CH |

| 127.8 | Ar-CH |

| 120.5 | Ar-C-Br |

| 50.8 | CH |

| 25.4 | CH₃ |

IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370, 3289 | Medium | N-H stretch (asymmetric and symmetric) |

| 3025 | Medium | Ar C-H stretch |

| 2965, 2928, 2855 | Medium | Aliphatic C-H stretch |

| 1600 | Medium | N-H bend |

| 1486 | Strong | Ar C=C stretch |

| 1072 | Strong | C-N stretch |

| 1010 | Strong | Ar C-H in-plane bend |

| 821 | Strong | Ar C-H out-of-plane bend |

| 499 | Medium | C-Br stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 201 | 5 | [M+2]⁺ (with ⁸¹Br) |

| 199 | 5 | [M]⁺ (with ⁷⁹Br) |

| 186 | 98 | [M-CH₃+2]⁺ |

| 184 | 100 | [M-CH₃]⁺ |

| 105 | 30 | [C₈H₉]⁺ |

| 104 | 35 | [C₈H₈]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a chiral amine like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the amine for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire the ¹³C spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a convenient method for obtaining an IR spectrum.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the liquid amine directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a volatile liquid like this compound, GC-MS is a suitable method.

-

If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source and heated to vaporize the sample.

-

-

Ionization and Mass Analysis:

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of this compound and a simplified representation of its mass spectral fragmentation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Simplified Mass Fragmentation Pathway.

An In-depth Technical Guide to the NMR Spectrum Analysis of (S)-(-)-1-(4-Bromophenyl)ethylamine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-(-)-1-(4-Bromophenyl)ethylamine, a chiral amine widely used in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of chemistry and pharmaceuticals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. The data is compiled based on typical values for similar structures and available spectral information. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | ~1.38 | Doublet | 6.6 | 3H |

| H-1 | ~4.12 | Quartet | 6.6 | 1H |

| NH₂ | ~1.5 (variable) | Broad Singlet | - | 2H |

| H-3, H-5 | ~7.22 | Doublet | 8.4 | 2H |

| H-2, H-6 | ~7.45 | Doublet | 8.4 | 2H |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon (Atom No.) | Chemical Shift (δ, ppm) |

| C-1' | ~25.5 |

| C-1 | ~50.5 |

| C-4 | ~121.0 |

| C-2, C-6 | ~128.0 |

| C-3, C-5 | ~131.5 |

| C-ipso | ~145.0 |

Experimental Protocols

The following protocols describe the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, a brief sonication can be used to aid dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2.2. NMR Spectrum Acquisition

-

Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structure, key NMR correlations, and the experimental workflow.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Diagram of expected ³J (through-bond) ¹H-¹H COSY correlations.

Caption: Experimental workflow for the NMR analysis of this compound.

Unveiling the Structural Architecture of (S)-(-)-1-(4-Bromophenyl)ethylamine Derivatives: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the crystal structure of derivatives of the chiral amine (S)-(-)-1-(4-Bromophenyl)ethylamine. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant chemical pathways and workflows.

Core Findings at a Glance

The crystal structures of several derivatives of this compound have been determined through single-crystal X-ray diffraction. These studies reveal the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions that govern the solid-state packing of these molecules. Of particular note is the Schiff base derivative, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, and its corresponding palladium(II) complex, which provide valuable insights into the coordination chemistry and structural landscape of this class of compounds.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for two significant derivatives of this compound.

Table 1: Crystallographic Data for (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine Ligand (I)

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

| R-factor | 0.0508[1] |

Table 2: Crystallographic Data for bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) Complex (II)

| Parameter | Value |

| Chemical Formula | [PdCl₂(C₁₆H₁₆BrNO)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁[1] |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | 2 (two molecules in the asymmetric unit)[1] |

| R-factor | Value not available in search results |

Experimental Protocols

Synthesis of (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine Ligand (I)

The synthesis of the chiral Schiff base ligand was achieved through the reaction of 4-methoxyanisaldehyde with this compound.[1]

Workflow for Ligand Synthesis

Caption: Synthesis of the Schiff base ligand.

Synthesis of bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) Complex (II)

The palladium(II) complex was synthesized by reacting the Schiff base ligand with a palladium(II) source.

Experimental Workflow for Complex Synthesis

Caption: Synthesis of the Palladium(II) complex.

X-ray Crystallography

Single-crystal X-ray diffraction data for the ligand and the complex were collected on a diffractometer. The structures were solved and refined using standard crystallographic software packages.

General X-ray Crystallography Workflow

Caption: Standard workflow for X-ray crystallography.

Structural Analysis and Intermolecular Interactions

The crystal structure of the palladium(II) complex reveals a square-planar coordination geometry around the central palladium atom. The two Schiff base ligands are coordinated to the palladium center through their nitrogen atoms in a trans configuration. The average Pd-N and Pd-Cl bond distances are approximately 2.031 Å and 2.309 Å, respectively.[1] The crystal packing is stabilized by C-H···O and C-H···Br hydrogen-bonding interactions.[1]

Signaling Pathways and Biological Context

While the primary focus of the available literature is on the synthesis and crystal structure, chiral amines and their derivatives are crucial building blocks in medicinal chemistry.[2][3][4] They are integral to a vast array of pharmaceuticals and biologically active compounds. The specific biological signaling pathways targeted by derivatives of this compound would depend on the final molecular structure. For instance, this amine has been used in the synthesis of a potent and selective antagonist for P2X7 receptors, which are involved in inflammatory and neuropathic pain pathways.

Logical Relationship in Drug Discovery

Caption: Role in drug discovery process.

References

- 1. tus.elsevierpure.com [tus.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(-)-1-(4-Bromophenyl)ethylamine: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (S)-(-)-1-(4-Bromophenyl)ethylamine (CAS No: 27298-97-1). The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards. This guide is intended for laboratory personnel and professionals in the field of drug development who may handle this compound.

Chemical and Physical Properties

This compound is a chiral amine used in the synthesis of various chemical entities, including potent and selective antagonists for receptors like the rat P2X7 receptor. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C8H10BrN | [1] |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Odorless | [1] |

| Density | 1.390 g/mL at 20 °C | |

| Melting Point | -25 °C | [3][4] |

| Boiling Point | 140-145 °C at 30 mmHg | [3][4] |

| Refractive Index | n20/D 1.567 | |

| Solubility | Water: 4 g/L at 20 °C | [4] |

| Flash Point | >110 °C | [4][5] |

| Stability | Stable under recommended storage conditions. Air sensitive. | [6] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards to implement appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Acute Aquatic Hazard | Category 2 | H401: Toxic to aquatic life |

| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Hazard Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

-

Environment (GHS09)

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is necessary to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum). Must be approved under NIOSH (US) or EN 166 (EU) standards. | Protects against splashes and vapors that can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[8] A complete suit protecting against chemicals is required. | Prevents skin contact which can cause severe burns and allergic reactions. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] A type ABEK (EN14387) respirator filter is recommended. | Protects against inhalation of harmful vapors. |

Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[1][10] Local exhaust ventilation should be used to control the emission of vapors.[7][11]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[1][12]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the work area.

-

Inert Atmosphere: The substance is air-sensitive and should be stored under an inert gas like nitrogen or argon.[1][9]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Storage Area: Store in a designated corrosives area and keep locked up.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide, and chloroformates.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[1][8][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][9] Collect the absorbed material in a suitable, closed container for disposal as hazardous waste.

Disposal Considerations

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product in accordance with local and national regulations.[7]

Visualized Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency First Aid Procedures

Caption: First aid procedures following exposure to this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 27298-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 27298-97-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 27298-97-1 this compound AKSci W5041 [aksci.com]

- 5. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

- 6. (-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

The Dawn of Stereochemistry: A Technical Guide to the Discovery and History of Chiral Phenylethylamines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The recognition of stereoisomerism and its profound impact on biological activity represents a cornerstone of modern pharmacology and drug development. Phenylethylamine, a simple biogenic amine, and its chiral derivatives have been central to this narrative. This technical guide provides an in-depth exploration of the discovery, resolution, and historical significance of chiral phenylethylamines. We delve into the pioneering work of early scientists, detail the experimental protocols for enantiomeric resolution, and present the signaling pathways that differentiate the biological effects of these stereoisomers. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction: The Concept of Chirality and Biological Activity

The late 19th and early 20th centuries witnessed a revolution in chemical understanding, with the emergence of stereochemistry—the study of the three-dimensional arrangement of atoms in molecules. The work of scientists like Louis Pasteur laid the foundation for understanding that molecules with the same chemical formula could exist as non-superimposable mirror images, or enantiomers. This seemingly subtle difference was later found to have profound implications for biological systems.

Early pharmacologists began to grapple with the question of how the spatial arrangement of atoms in a drug molecule influenced its physiological effect. Two towering figures in this domain were Paul Ehrlich and Arthur Robertson Cushny.

Paul Ehrlich (1854-1915) , a German physician and scientist, developed the concept of a Therapia Sterilisans Magna—a "magic bullet" that could selectively target and destroy pathogens without harming the host.[1][2] His "side-chain theory" proposed the existence of specific receptors on cells that interact with chemical substances.[1][3][4] This theory provided a conceptual framework for understanding how the precise three-dimensional shape of a molecule is critical for its interaction with a biological target, a principle that is central to the action of chiral drugs.[1][3]

Arthur Robertson Cushny (1866-1926) , a Scottish pharmacologist, was a pioneer in the field of stereopharmacology. He was among the first to systematically investigate the differing pharmacological actions of optical isomers.[5] His work on alkaloids such as atropine and hyoscyamine, and importantly on adrenaline (epinephrine), a close structural relative of phenylethylamine, demonstrated that one enantiomer was often significantly more active than the other.[5][6][7][8] This laid the experimental groundwork for the principle that biological systems, being chiral themselves, interact differently with the enantiomers of a chiral drug.

The Discovery and Resolution of Phenylethylamine Enantiomers

While phenethylamine itself was synthesized earlier, the critical step for its use in stereochemical studies was the separation of its racemic mixture into individual enantiomers. This was famously achieved by A. W. Ingersoll in 1937 , who introduced a practical and efficient method for the resolution of (±)-α-phenylethylamine using tartaric acid.[9] This method, based on the principle of diastereomeric salt formation, remains a classic experiment in organic chemistry.

Principle of Diastereomeric Resolution

Enantiomers have identical physical properties (e.g., boiling point, solubility), making them difficult to separate by traditional methods. The resolution of a racemic mixture of an amine involves reacting it with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Quantitative Data from Enantiomeric Resolution

The success of a resolution is quantified by the yield and the optical purity of the separated enantiomers. Optical purity is determined by measuring the specific rotation of the product and comparing it to the known specific rotation of the pure enantiomer.

| Parameter | (S)-(-)-1-Phenylethylamine | (R)-(+)-1-Phenylethylamine | Reference |

| Specific Rotation (neat) | -39° | +39° | TCI |

| Specific Rotation (in Methanol) | -39.2° (c=x) | +39.2° (c=x) | PubChem |

Note: The concentration (c) for the specific rotation in methanol was not specified in the available public data.

Experimental Protocols: The Classical Resolution of (±)-α-Phenylethylamine

The following protocol is a generalized representation of the classical method for the resolution of racemic α-phenylethylamine using (+)-tartaric acid.

Formation and Isolation of the (-)-Amine-(+)-Tartrate Salt

-

Dissolution: (+)-Tartaric acid is dissolved in a suitable solvent, typically methanol, with heating.

-

Addition of Racemic Amine: Racemic (±)-α-phenylethylamine is cautiously added to the hot solution of tartaric acid.

-

Crystallization: The solution is allowed to cool slowly to room temperature and stand for an extended period (e.g., 24 hours). The less soluble diastereomeric salt, the (-)-amine-(+)-hydrogen tartrate, crystallizes out as prismatic crystals.

-

Isolation: The crystals are collected by suction filtration and washed with a small amount of cold methanol.

Liberation of the Free (-)-Amine

-

Basification: The isolated diastereomeric salt is dissolved in water, and a strong base (e.g., 50% sodium hydroxide solution) is added to deprotonate the amine and liberate the free base.

-

Extraction: The free (-)-α-phenylethylamine is extracted from the aqueous solution using an organic solvent such as ether.

-

Drying and Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation or rotary evaporation.

-

Purification: The crude amine is purified by distillation to yield the optically active (-)-α-phenylethylamine.

Isolation of the (+)-Amine from the Mother Liquor

The mother liquor from the initial crystallization contains the more soluble (+)-amine-(+)-hydrogen tartrate salt. The (+)-amine can be recovered from this filtrate by a similar process of basification, extraction, and purification. The optical purity of the (+)-amine obtained from the mother liquor is often lower than that of the initially crystallized (-)-amine and may require further recrystallization of a suitable salt to achieve high enantiomeric excess.

Differential Biological Activity and Signaling Pathways

Phenylethylamine and its derivatives exert their effects primarily through the modulation of monoaminergic neurotransmitter systems. They act on several key protein targets, with their stereochemistry often playing a critical role in their potency and mechanism of action.

Trace Amine-Associated Receptor 1 (TAAR1)

Phenylethylamine is an endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[10][11] Activation of TAAR1 triggers a signaling cascade that modulates the activity of dopamine, norepinephrine, and serotonin systems.

The binding of a phenylethylamine enantiomer to TAAR1 initiates a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gs. The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases like ERK1/2 (extracellular signal-regulated kinase).[10][12][13] This signaling cascade can influence neuronal excitability, gene expression, and apoptosis.[10]

Vesicular Monoamine Transporter 2 (VMAT2)

The Vesicular Monoamine Transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles.[14][15][16][17][18] This process is crucial for the storage and subsequent release of these neurotransmitters. VMAT2 functions as a proton-monoamine antiporter, utilizing the proton gradient across the vesicular membrane to drive the uptake of monoamines.[16]

Phenylethylamine and its derivatives can act as substrates and/or inhibitors of VMAT2.[15][17] By competing with endogenous monoamines for transport into vesicles or by otherwise inhibiting VMAT2 function, they can disrupt the normal storage of neurotransmitters. This leads to an increase in the cytoplasmic concentration of monoamines, which can then be released from the neuron via reverse transport through the plasma membrane transporters (e.g., DAT, NET, SERT). The stereochemistry of phenylethylamine derivatives can influence their affinity and efficacy at VMAT2.

Conclusion

The history of chiral phenylethylamines is a microcosm of the development of stereochemistry and its application to pharmacology. From the foundational concepts of molecular asymmetry and biological receptors laid by pioneers like Ehrlich and Cushny, to the practical resolution techniques developed by Ingersoll, the study of these simple chiral molecules has provided profound insights into the nature of drug-receptor interactions. The differential effects of phenylethylamine enantiomers on signaling pathways, such as those mediated by TAAR1 and VMAT2, underscore the critical importance of considering stereochemistry in drug design and development. This historical and technical overview serves as a guide for researchers, reminding us of the fundamental principles that continue to shape the future of medicinal chemistry.

References

- 1. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 3. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 5. mednexus.org [mednexus.org]

- 6. The action of optical isomers: III. Adrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atropine and the hyoscyamines-a study of the action of optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The action of optical isomers: III. Adrenalin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]

- 13. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scientists Reveal VMAT2 Transport and Inhibition Mechanisms by Cryo-EM----Chinese Academy of Sciences [english.cas.cn]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Characteristics of Brominated Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of brominated chiral amines, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The introduction of a bromine atom into a chiral amine scaffold can profoundly influence its physicochemical properties, biological activity, and synthetic utility. This document outlines key physicochemical data, detailed experimental protocols for their synthesis and characterization, and visual representations of relevant synthetic pathways.

Physicochemical Properties of Brominated Chiral Amines

The presence of a bromine atom, a relatively large and electronegative halogen, imparts distinct properties to chiral amine molecules. These include increased molecular weight and van der Waals surface area, which can affect melting and boiling points. The electron-withdrawing nature of bromine can also influence the basicity of the amine group. Furthermore, the position of the bromine atom on an aromatic ring or an aliphatic chain can lead to significant differences in these properties among isomers.

Below is a compilation of physicochemical data for a selection of brominated chiral amines to facilitate comparison.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Specific Rotation ([α]20/D) |